3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide
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Overview
Description
3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide is a complex organic compound belonging to the pyrrolo[3,2-d]pyrimidine family. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of various functional groups, such as the chlorophenyl and naphthyl groups, contributes to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate undergoes cyclization with naphthylamine and subsequent oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The presence of the naphthyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional ring structures .
Scientific Research Applications
3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential as an inhibitor of specific enzymes and proteins, making it a candidate for studying biochemical pathways and cellular processes.
Medicine: Due to its biological activity, it is investigated for its potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation or induction of apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide include other pyrrolo[3,2-d]pyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer and anti-inflammatory properties.
Thieno[3,2-d]pyrimidine: Exhibits diverse biological activities, including antimicrobial and anticancer effects.
Pyrido[2,3-d]pyrimidine: Used in the development of therapeutic agents targeting various diseases.
The uniqueness of this compound lies in its specific functional groups and structural configuration, which confer distinct chemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C24H17ClN4O3 |
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Molecular Weight |
444.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide |
InChI |
InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32) |
InChI Key |
DCNRGXDQNNASJN-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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